(7-Bromoquinolin-8-yl)methanol

Catalog No.
S12322970
CAS No.
1823338-46-0
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(7-Bromoquinolin-8-yl)methanol

CAS Number

1823338-46-0

Product Name

(7-Bromoquinolin-8-yl)methanol

IUPAC Name

(7-bromoquinolin-8-yl)methanol

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-5,13H,6H2

InChI Key

IKWABIOHHHVZIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)CO)N=C1

(7-Bromoquinolin-8-yl)methanol is a chemical compound with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol. It is characterized by the presence of a bromine atom at the 7-position and a methanol group at the 8-position of the quinoline ring system. The compound appears as a white to off-white powder and is soluble in various organic solvents, including ethanol and methanol. Its unique structure imparts specific chemical properties that make it valuable in both synthetic chemistry and biological research.

  • Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The bromine atom can be reduced to yield hydrogen-substituted derivatives of quinoline, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The bromine atom can be replaced with various functional groups through nucleophilic substitution reactions, utilizing nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products from Reactions

  • Oxidation: Produces 7-bromoquinolin-8-carboxylic acid.
  • Reduction: Yields 7-hydroxyquinolin-8-ylmethanol.
  • Substitution: Results in various substituted quinoline derivatives depending on the nucleophile employed.

Research has indicated that (7-Bromoquinolin-8-yl)methanol exhibits potential biological activities, particularly in antimicrobial and anticancer domains. While the exact mechanisms of action remain to be fully elucidated, it is believed that this compound interacts with specific molecular targets, possibly inhibiting certain enzymes or receptors involved in disease pathways. Further studies are necessary to clarify its pharmacological profile and therapeutic potential.

The synthesis of (7-Bromoquinolin-8-yl)methanol typically involves two main steps:

  • Bromination of 8-Hydroxyquinoline: This step is often performed using N-bromosuccinimide in chloroform, yielding 7-bromoquinolin-8-ol.
  • Methanol Introduction: The brominated intermediate is then treated with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite in a tetrahydrofuran-water mixture to produce (7-Bromoquinolin-8-yl)methanol .

Industrial production methods are less documented but would generally involve scaling up these laboratory techniques while optimizing reaction conditions for yield and purity.

(7-Bromoquinolin-8-yl)methanol has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex quinoline derivatives.
  • Biology: Investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Explored as a lead compound for developing new therapeutic agents.
  • Industry: Utilized in creating materials with specific properties, such as dyes and pigments.

Several compounds share structural similarities with (7-Bromoquinolin-8-yl)methanol:

Compound NameKey Features
7-Bromoquinolin-8-olSimilar structure but lacks the methanol group
8-HydroxyquinolineLacks both bromine atom and methanol group
7-BromoquinolineLacks hydroxyl and methanol groups
6-Bromoquinolin-8-ylmethanolDifferent position of bromine

Uniqueness

(7-Bromoquinolin-8-yl)methanol is unique due to its combination of both a bromine atom and a methanol group on the quinoline ring. This specific arrangement provides distinct chemical reactivity and biological properties not found in other similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

236.97893 g/mol

Monoisotopic Mass

236.97893 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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